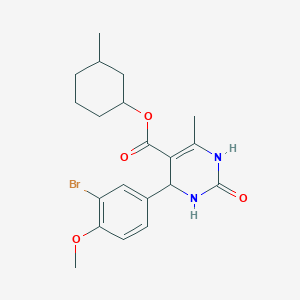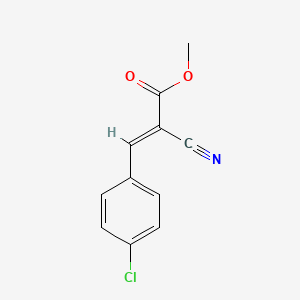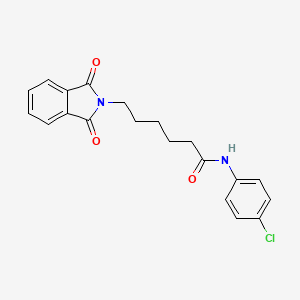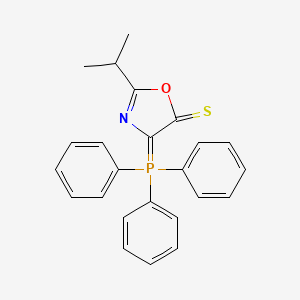![molecular formula C22H16N2O3 B11706108 3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11706108.png)
3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide is an organic compound known for its unique structure and properties This compound is part of the naphthohydrazide family, which is characterized by the presence of a hydrazide group attached to a naphthalene ring
Métodos De Preparación
The synthesis of 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential as a fluorescent chemosensor for detecting metal ions like aluminum.
Medicine: Research has explored its potential anticancer and antiviral activities due to its ability to interact with biological molecules.
Industry: It is used in the production of certain polymers and materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to form intra-molecular hydrogen bonds and participate in excited state intramolecular proton transfer (ESIPT) and photoinduced electron transfer (PET) processes. These mechanisms are crucial for its function as a fluorescent chemosensor. The compound’s hydroxyl group forms a hydrogen bond with the adjacent imine nitrogen, and upon light excitation, the PET process is triggered, enhancing fluorescence when coordinated with metal ions like aluminum .
Comparación Con Compuestos Similares
Similar compounds to 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide include:
3-hydroxy-2-naphthoic acid: Known for its use in the synthesis of azo dyes and pigments.
3-hydroxy-N’-(4-hydroxybenzylidene)-2-naphthohydrazide: Another naphthohydrazide derivative with similar structural features.
3-hydroxy-N’-(2-nitrobenzylidene)-2-naphthohydrazide: A compound with a nitro group that exhibits different reactivity and applications.
The uniqueness of 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide lies in its specific structural arrangement, which allows for unique interactions and applications, particularly in fluorescence-based sensing technologies.
Propiedades
Fórmula molecular |
C22H16N2O3 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O3/c25-20-10-9-14-5-3-4-8-17(14)19(20)13-23-24-22(27)18-11-15-6-1-2-7-16(15)12-21(18)26/h1-13,25-26H,(H,24,27)/b23-13+ |
Clave InChI |
IVAXOZBDCLFJFF-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11706026.png)

![(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11706031.png)

![2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11706036.png)

![7,7'-dioxo-7H,7'H-4,4'-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3'-dicarboxylic acid](/img/structure/B11706061.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11706066.png)

![2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)

![(2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11706082.png)
![ethyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate](/img/structure/B11706098.png)
![4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole](/img/structure/B11706100.png)
